molecular formula C16H25N3O2 B3060115 tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate CAS No. 1713163-24-6

tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate

Cat. No. B3060115
CAS RN: 1713163-24-6
M. Wt: 291.39
InChI Key: KSIHUMPQFCIHTN-UHFFFAOYSA-N
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Description

“tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate” is a chemical compound. It is a 4-aryl piperidine and can be used as a semi-flexible linker in PROTAC development for targeted protein degradation .


Synthesis Analysis

The synthesis of “this compound” involves specific precursor chemicals . It’s worth noting that the synthesis of similar compounds has been used in illicit fentanyl manufacture .


Molecular Structure Analysis

The molecular formula of “this compound” is C16H25N3O2 . The molecular weight is 290.40 .


Chemical Reactions Analysis

The compound can be used in the development of PROTACs, which are bifunctional molecules that can degrade targeted proteins . The compound’s structure may impact the 3D orientation of the degrader and thus ternary complex formation .


Physical And Chemical Properties Analysis

The compound is a powder . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Mechanism of Action

The compound’s mechanism of action is related to its role as a linker in PROTAC development. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

tert-butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-9-6-16(17,7-10-19)11-13-5-4-8-18-12-13/h4-5,8,12H,6-7,9-11,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIHUMPQFCIHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601129003
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(3-pyridinylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1713163-24-6
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(3-pyridinylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713163-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(3-pyridinylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate
Reactant of Route 3
tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate
Reactant of Route 4
tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate

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